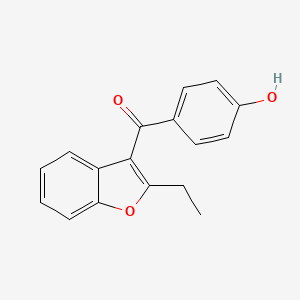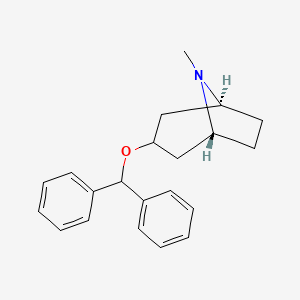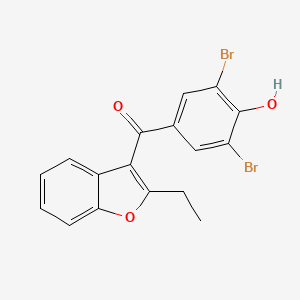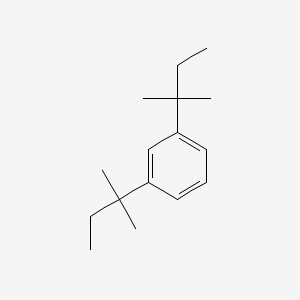
阿齐达霉酚
科学研究应用
作用机制
阿齐霉素通过与细菌核糖体的50S亚基结合发挥作用,抑制蛋白质合成。 这阻止了氨基酸转移到正在生长的肽链中,从而抑制细菌生长 . 分子靶标包括50S核糖体亚基的L16蛋白 .
生化分析
Biochemical Properties
Azidamfenicol plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 23S rRNA component of the bacterial 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity of the bacterial ribosome . This interaction prevents the elongation of the protein chain, effectively halting bacterial growth. Azidamfenicol interacts with various enzymes and proteins, including those involved in the bacterial ribosome, which is crucial for its antibacterial activity.
Cellular Effects
Azidamfenicol exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this leads to the cessation of growth and replication, ultimately resulting in cell death. The compound influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Specifically, Azidamfenicol’s inhibition of protein synthesis affects the production of essential proteins required for bacterial survival .
Molecular Mechanism
The molecular mechanism of Azidamfenicol involves its binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis . By preventing the elongation of the protein chain, Azidamfenicol effectively halts bacterial protein synthesis, leading to the inhibition of bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azidamfenicol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Azidamfenicol maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Azidamfenicol in in vitro and in vivo studies has demonstrated sustained antibacterial effects, with minimal adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of Azidamfenicol vary with different dosages in animal models. At therapeutic doses, Azidamfenicol effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, where the antibacterial efficacy of Azidamfenicol plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
Azidamfenicol is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, which involve oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Azidamfenicol, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways ensure the compound’s clearance and minimize potential toxicity.
Transport and Distribution
Azidamfenicol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, Azidamfenicol accumulates in specific compartments, such as the cytoplasm and ribosomes, where it exerts its antibacterial effects. The distribution of Azidamfenicol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of Azidamfenicol is primarily within the cytoplasm and ribosomes of bacterial cells . The compound’s activity is closely associated with its localization to these compartments, where it inhibits protein synthesis. Azidamfenicol’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective antibacterial action. The compound’s localization within the ribosomes is critical for its ability to disrupt bacterial protein synthesis and inhibit bacterial growth.
准备方法
合成路线和反应条件
阿齐霉素通过一系列化学反应,从氯霉素开始合成这通常是通过亲核取代反应实现的,其中氯霉素的羟基被叠氮基取代 .
工业生产方法
阿齐霉素的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件,如温度、压力和pH,以确保最终产物的高收率和纯度 .
化学反应分析
反应类型
阿齐霉素会发生各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
取代: 胺和硫醇等亲核试剂用于取代反应.
主要形成的产物
氧化: 阿齐霉素的各种氧化衍生物.
还原: 阿齐霉素的氨基衍生物.
取代: 具有不同官能团的取代的阿齐霉素化合物.
相似化合物的比较
阿齐霉素与其他氨基苯酚类抗生素相似,例如:
氯霉素: 两种化合物都通过与50S核糖体亚基结合来抑制细菌蛋白质合成.
硫霉素: 作用机制相似,但在化学结构和活性谱方面有所不同.
氟苯尼考: 一种氟化衍生物,对某些细菌菌株具有增强的活性.
属性
IUPAC Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160647 | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-08-9 | |
| Record name | Azidamfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidamfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azidamfenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIDAMFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Azidamfenicol typically quantified in pharmaceutical formulations?
A: Derivative spectrophotometry has proven to be a successful method for quantifying Azidamfenicol in complex mixtures, particularly in the presence of other drugs like Clotrimazole and Dexamethasone. This method relies on measuring the absorbance of light at specific wavelengths after the sample undergoes derivatization reactions. For instance, the second derivative of absorbance at 302 nm can be used to accurately determine Azidamfenicol concentration even when formulated with other active ingredients. []
Q2: Can you provide an example of a documented allergic reaction to Azidamfenicol?
A: Yes, a case study reported a 19-year-old male patient who developed contact dermatitis in the anogenital area after applying a topical cream containing both Clotrimazole and Azidamfenicol. Subsequent patch testing confirmed the individual was sensitized to both of these active ingredients. This highlights the potential for allergic contact dermatitis as an adverse effect of Azidamfenicol exposure. []
Q3: Are there any known bacterial enzymes capable of degrading Azidamfenicol?
A: Recent research has identified bacterial dehydrogenases that can inactivate Azidamfenicol through a two-step oxidation of the C3-hydroxyl group. These enzymes, found in both Gram-positive (e.g., Streptomyces sp.) and Gram-negative (e.g., Sphingobium sp.) bacteria, are believed to have evolved independently. This enzymatic degradation pathway contributes to the growing concern of antibiotic resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


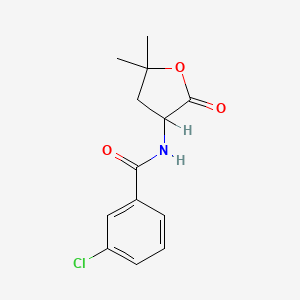
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
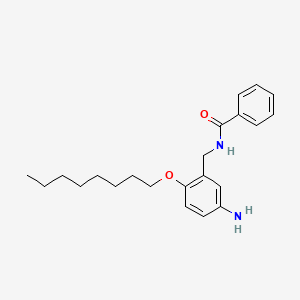
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)


